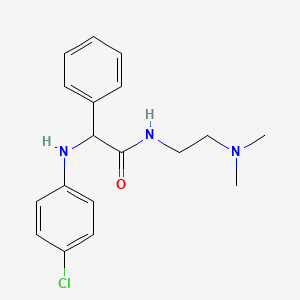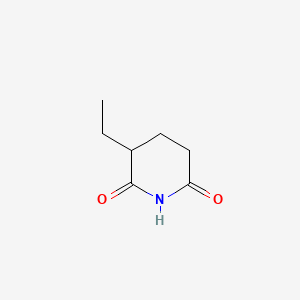
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an ethyl group, an isopropylthiomethyl group, and a sodiooxy group attached to the pyrimidinedione core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate β-keto ester under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Addition of the Isopropylthiomethyl Group: The isopropylthiomethyl group is added through a nucleophilic substitution reaction using isopropylthiomethyl chloride.
Formation of the Sodiooxy Group: The sodiooxy group is formed by treating the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Isopropylthiomethyl chloride, sodium hydride; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted pyrimidinedione derivatives with various functional groups replacing the isopropylthiomethyl group.
科学的研究の応用
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-5-(1-methylbutyl)-2-thiobarbituric acid monosodium
Uniqueness
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, isopropylthiomethyl, and sodiooxy groups makes it a versatile compound for various research applications.
特性
分子式 |
C10H15N2NaO3S |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
sodium;5-ethyl-4,6-dioxo-5-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-4-10(5-16-6(2)3)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChIキー |
VRXOIOLSLIXQTN-UHFFFAOYSA-M |
正規SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CSC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)


![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)







